

chemical structure and properties of N-Acetylisopenicillin N

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Acetylisopenicillin N

Cat. No.: B15560149

[Get Quote](#)

N-Acetylisopenicillin N: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylisopenicillin N is a naturally occurring β -lactam antibiotic belonging to the penicillin family. This document provides a detailed overview of its chemical structure, and known properties. Due to the limited availability of public experimental data, this guide synthesizes information from established chemical databases and draws logical inferences from the well-understood biochemistry of related penicillin compounds. This guide also outlines the presumed biosynthetic pathway and the general mechanism of action for β -lactam antibiotics, providing a foundational understanding for researchers in drug discovery and development.

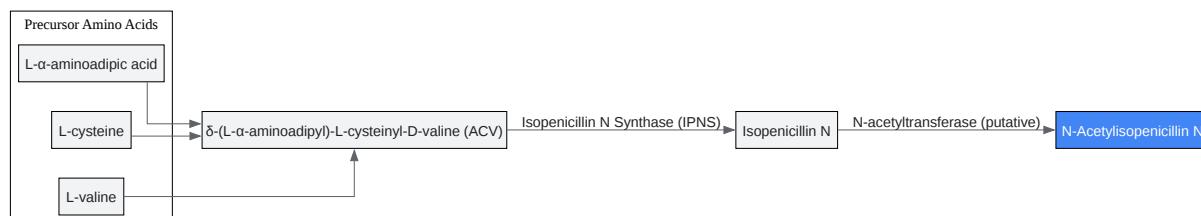
Chemical Structure and Identification

N-Acetylisopenicillin N is a derivative of isopenicillin N, featuring an N-acetyl group on the α -amino adipyl side chain. Its core structure consists of a fused β -lactam and thiazolidine ring, characteristic of the penam class of antibiotics.

The chemical identity of **N-Acetylisopenicillin N** is well-established through various nomenclature and structural representation systems.[\[1\]](#)

Identifier	Value
IUPAC Name	disodium;(2S,5R,6R)-6-[(5-acetamido-5-carboxylatopentanoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Molecular Formula	C ₁₆ H ₂₁ N ₃ Na ₂ O ₇ S
Canonical SMILES	CC(=O)NC(CCCC(=O)N[C@H]1[C@@H]2N(C1=O)--INVALID-LINK--C(=O)[O-])C(=O)[O-].[Na+].[Na+]
InChI Key	GOLGDHZBVHFUPX-YKTPBDCMSA-L
CAS Number	84713-89-3

Physicochemical Properties


Detailed experimental data on the physicochemical properties of **N-Acetylisopenicillin N** are not widely available in the public domain. The following table summarizes the computed properties sourced from the PubChem database.[\[1\]](#) These values are theoretical and should be used as estimates pending experimental verification.

Property	Value
Molecular Weight	445.4 g/mol
Exact Mass	445.08955975 Da
Topological Polar Surface Area	184 Å ²
Heavy Atom Count	28
Complexity	670

Production and Synthesis

Biosynthesis

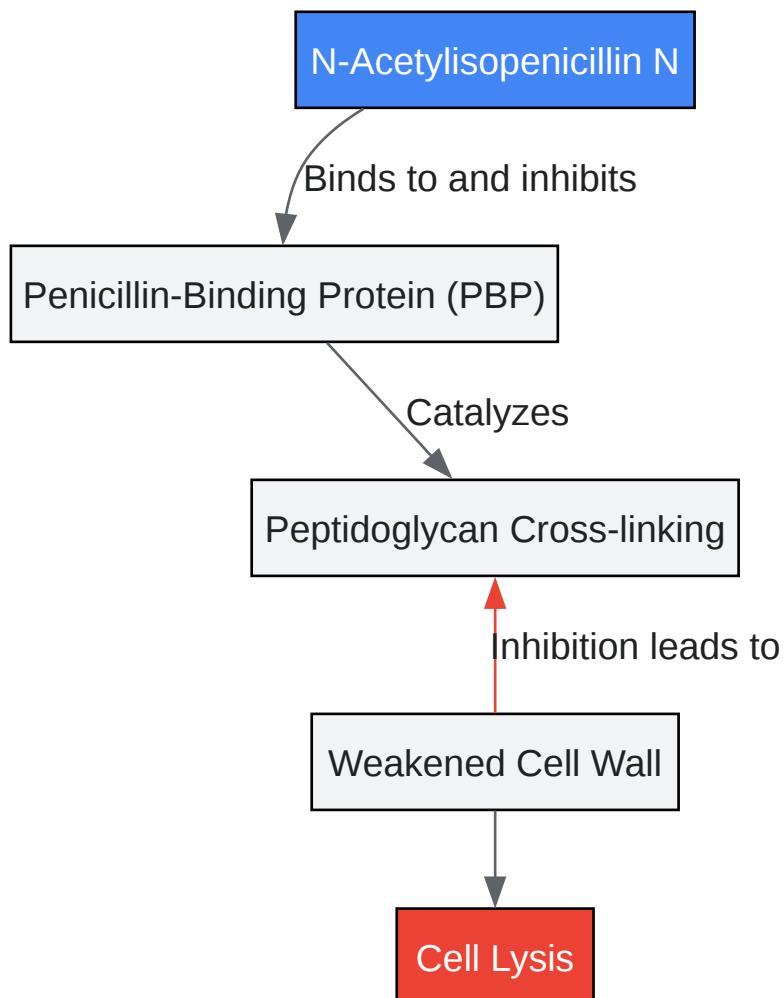
N-Acetylisopenicillin N is a natural product isolated from the fermentation broth of *Streptomyces tokunonensis* sp. nov. The biosynthesis is presumed to follow the general pathway for penicillin production, starting from the amino acid precursors L- α -amino adipic acid, L-cysteine, and L-valine. These are condensed to form the tripeptide δ -(L- α -amino adipyl)-L-cysteinyl-D-valine (ACV). The crucial bicyclic ring system is then formed by the enzyme isopenicillin N synthase (IPNS), yielding isopenicillin N. The final step is the N-acetylation of the α -amino adipyl side chain, though the specific enzyme responsible for this transformation has not been characterized.

[Click to download full resolution via product page](#)

Presumed biosynthetic pathway of **N-Acetylisopenicillin N**.

Experimental Protocols

The original study describing the isolation of **N-Acetylisopenicillin N** from *Streptomyces tokunonensis* indicates that the structure was elucidated using ^1H NMR spectroscopy. However, detailed experimental protocols for the fermentation, isolation, and purification of **N-Acetylisopenicillin N** are not available in publicly accessible literature.


Biological Activity and Mechanism of Action

Antimicrobial Spectrum

Specific experimental data on the antimicrobial activity of **N-Acetylisopenicillin N**, such as Minimum Inhibitory Concentration (MIC) values, are not publicly available. However, based on its structural similarity to other penicillins, it is expected to exhibit activity primarily against Gram-positive bacteria. The N-acetylation of the side chain may influence its potency and spectrum compared to its parent compound, isopenicillin N.

Mechanism of Action

As a member of the β -lactam family of antibiotics, **N-Acetylisopenicillin N** is presumed to exert its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The strained β -lactam ring is a key structural feature that mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows the antibiotic to bind to and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of the peptidoglycan cell wall. The inhibition of these enzymes leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.

[Click to download full resolution via product page](#)

General mechanism of action for β -lactam antibiotics.

Conclusion

N-Acetylisopenicillin N represents an interesting natural variation within the vast family of penicillin antibiotics. While its fundamental chemical structure is known, a significant gap exists in the public domain regarding its experimental physicochemical properties, detailed production protocols, and a comprehensive biological activity profile. This technical guide has compiled the available information and provided a theoretical framework for its biosynthesis and mechanism of action based on established knowledge of related compounds. Further research is warranted to isolate and characterize this molecule fully, which could provide valuable insights for the development of new antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [google.com \[google.com\]](http://google.com)
- To cite this document: BenchChem. [chemical structure and properties of N-Acetylisopenicillin N]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15560149#chemical-structure-and-properties-of-n-acetylisopenicillin-n>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com